[(Difluoromethyl)thio]acetic acid methyl ester [(Difluoromethyl)thio]acetic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16231051
InChI: InChI=1S/C4H6F2O2S/c1-8-3(7)2-9-4(5)6/h4H,2H2,1H3
SMILES:
Molecular Formula: C4H6F2O2S
Molecular Weight: 156.15 g/mol

[(Difluoromethyl)thio]acetic acid methyl ester

CAS No.:

Cat. No.: VC16231051

Molecular Formula: C4H6F2O2S

Molecular Weight: 156.15 g/mol

* For research use only. Not for human or veterinary use.

[(Difluoromethyl)thio]acetic acid methyl ester -

Specification

Molecular Formula C4H6F2O2S
Molecular Weight 156.15 g/mol
IUPAC Name methyl 2-(difluoromethylsulfanyl)acetate
Standard InChI InChI=1S/C4H6F2O2S/c1-8-3(7)2-9-4(5)6/h4H,2H2,1H3
Standard InChI Key VZLKJABTCHEHBU-UHFFFAOYSA-N
Canonical SMILES COC(=O)CSC(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl 2-(difluoromethylsulfanyl)acetate, reflects its structural components:

  • A difluoromethylthio group (-SCF₂H) attached to the α-carbon of an acetic acid backbone

  • A methyl ester moiety at the carboxyl terminus

The molecular structure is defined by the formula C₄H₆F₂O₂S, with a molar mass of 156.15 g/mol. Key spectral identifiers include:

  • InChIKey: VZLKJABTCHEHBU-UHFFFAOYSA-N

  • Canonical SMILES: COC(=O)CSC(F)F

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight156.15 g/mol
DensityNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated ~1.2 (calculated)

Synthetic Methodologies

Primary Synthesis Route

The most documented synthesis involves a nucleophilic substitution reaction:

  • Precursor Preparation: Difluoromethanethiol (HS-CF₂H) is generated via reduction of difluoromethyl disulfides.

  • Alkylation: Reaction with methyl chloroacetate (ClCH₂COOCH₃) in the presence of a base (e.g., K₂CO₃) yields the target ester:

    HS-CF2H+ClCH2COOCH3BaseCH3OOCCH2SCF2H+HCl\text{HS-CF}_2\text{H} + \text{ClCH}_2\text{COOCH}_3 \xrightarrow{\text{Base}} \text{CH}_3\text{OOCCH}_2\text{SCF}_2\text{H} + \text{HCl}
  • Purification: Distillation or column chromatography isolates the product.

Optimization Strategies

Recent studies emphasize:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates.

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to >85%.

Applications in Chemical Synthesis

Pharmaceutical Intermediate

The difluoromethylthio group confers:

  • Metabolic Stability: Resistance to oxidative degradation in vivo.

  • Lipophilicity Modulation: Enhances blood-brain barrier penetration in CNS-targeted drugs.

Case Study: Antifungal Agents

Derivatives of [(difluoromethyl)thio]acetic acid methyl ester have shown inhibitory activity against Candida albicans by targeting lanosterol demethylase.

Agrochemical Development

The compound’s sulfur-fluorine synergy is exploited in:

  • Herbicides: As a precursor to sulfonylurea derivatives targeting acetolactate synthase .

  • Insecticides: Thioether linkages enhance binding to insect GABA receptors .

Analytical Characterization

Chromatographic Profiling

Gas chromatography (GC) with flame ionization detection (FID) is the gold standard for purity assessment :

Table 2: GC-FID Parameters (Adapted from )

ParameterValue
ColumnSupelco® Omegawax 30 m × 0.53 mm
Carrier GasHelium, 2.5 mL/min
Oven Program50°C (2 min) → 10°C/min → 240°C
Detection Limit (FAME)1.18 mg/mL

Spectroscopic Data

  • ¹⁹F NMR: δ -80 ppm (CF₂H group).

  • IR: 1745 cm⁻¹ (ester C=O stretch).

Future Research Directions

  • Green Synthesis: Developing catalytic asymmetric routes for enantioselective derivatives.

  • Polymer Chemistry: Exploring thioether-containing monomers for high-performance elastomers.

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